molecular formula C16H10BrN3O4S B10954889 (2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10954889
M. Wt: 420.2 g/mol
InChI Key: DBTXFDUDLVZBQV-ZSOIEALJSA-N
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Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring substituted with bromophenyl and hydroxy-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with 4-hydroxy-3-nitrobenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • **2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • **2-[(4-FLUOROPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10BrN3O4S

Molecular Weight

420.2 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10BrN3O4S/c17-10-2-4-11(5-3-10)18-16-19-15(22)14(25-16)8-9-1-6-13(21)12(7-9)20(23)24/h1-8,21H,(H,18,19,22)/b14-8-

InChI Key

DBTXFDUDLVZBQV-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2)Br

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2)Br

Origin of Product

United States

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